1-Cycloheptyl-4-(naphthalen-1-ylmethyl)piperazine
Overview
Description
1-Cycloheptyl-4-(naphthalen-1-ylmethyl)piperazine is a chemical compound that belongs to the piperazine class. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a cycloheptyl group and a naphthalen-1-ylmethyl group attached to the piperazine ring. It has a molecular formula of C22H30N2 and a molecular weight of 322.49 g/mol .
Preparation Methods
The synthesis of 1-Cycloheptyl-4-(naphthalen-1-ylmethyl)piperazine can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs under basic conditions, such as the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Another method includes the Ugi reaction, which is a multicomponent reaction involving an isocyanide, an aldehyde, an amine, and a carboxylic acid . Industrial production methods may involve parallel solid-phase synthesis and photocatalytic synthesis .
Chemical Reactions Analysis
1-Cycloheptyl-4-(naphthalen-1-ylmethyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms of the piperazine ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
1-Cycloheptyl-4-(naphthalen-1-ylmethyl)piperazine has various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It may be used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 1-Cycloheptyl-4-(naphthalen-1-ylmethyl)piperazine involves its interaction with specific molecular targets and pathways. As a piperazine derivative, it may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
1-Cycloheptyl-4-(naphthalen-1-ylmethyl)piperazine can be compared with other similar piperazine derivatives, such as:
1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine:
1-Cycloheptyl-4-(1-naphthylmethyl)piperazine: This compound shares a similar structure but may have different biological activities and applications.
The uniqueness of this compound lies in its specific structural features, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-cycloheptyl-4-(naphthalen-1-ylmethyl)piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2/c1-2-4-12-21(11-3-1)24-16-14-23(15-17-24)18-20-10-7-9-19-8-5-6-13-22(19)20/h5-10,13,21H,1-4,11-12,14-18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAIPUWCZQIDYSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCN(CC2)CC3=CC=CC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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